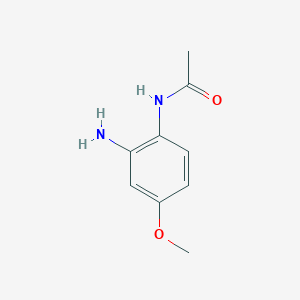
4-Thiazoleacetic acid
Overview
Description
4-Thiazoleacetic acid is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 4-Thiazoleacetic acid involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The chemical shift of the ring proton is between 7.27 and 8.77 ppm, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Pharmaceutical and Biological Activities
Thiazoles, including 4-Thiazoleacetic acid, have been found to have a wide range of pharmaceutical and biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agrochemical Applications
Thiazoles are used in various agrochemical applications. They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Industrial Applications
In the industrial field, thiazoles are used in the production of rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .
Photographic Sensitizers
Thiazoles are used as photographic sensitizers. They have utility in the field of photosensitizers .
Antitumor and Cytotoxic Activity
Thiazoles have shown antitumor and cytotoxic activity. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .
Antimicrobial Activity
Thiazoles have been synthesized and evaluated for their antimicrobial activity. For example, fused thiazole compounds such as thiazolopyrimidines and imidazolothiazoles have shown promising results .
Mechanism of Action
Target of Action
4-Thiazoleacetic acid, also known as 2-Aminothiazole-4-acetic acid, is a compound that has been used in the manufacturing of cephalosporin antibiotics . The primary targets of this compound are bacterial cell wall synthesis enzymes, which play a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
The compound interacts with its targets by inhibiting the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to bacterial cell lysis and death .
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis pathway. The downstream effects include the weakening of the bacterial cell wall, leading to cell lysis and death. This action is particularly effective against rapidly dividing bacteria, as these organisms are continually synthesizing new cell walls .
Pharmacokinetics
Like many other similar compounds, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of 4-Thiazoleacetic acid’s action is the disruption of bacterial cell wall synthesis. On a cellular level, this leads to the lysis and death of the bacterial cells. This results in the effective elimination of bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 4-Thiazoleacetic acid. For instance, extreme pH or temperature conditions might denature the compound, reducing its effectiveness. Additionally, the presence of other compounds might interfere with its action or lead to unexpected side effects .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This has led to their wide innovations .
properties
IUPAC Name |
2-(1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMJKGQNDOCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284702 | |
| Record name | 4-Thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazoleacetic acid | |
CAS RN |
7504-44-1 | |
| Record name | 4-Thiazoleacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazoleacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-THIAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG2ETP7MCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 4-Thiazoleacetic acid and are there any notable spectroscopic data available?
A1: 4-Thiazoleacetic acid is a heterocyclic compound containing both a thiazole ring and a carboxylic acid functional group. While the provided abstracts don't delve into detailed spectroscopic data, they confirm the structure through synthesis methods and characterization techniques like 1H NMR. []
Q2: How do researchers typically synthesize (Z)-2-amino-4-thiazoleacetic acid derivatives?
A2: (Z)-2-amino-4-thiazoleacetic acid derivatives, often used in pharmaceutical research, are commonly synthesized through a multi-step process. Researchers start with compounds like allyl 2-(2-amino-4-thiazolyl)-2-syn-hydroxyiminoacetate and employ reactions such as condensation, hydrolysis, and etherification to achieve the desired structure. [, ] For instance, the synthesis of (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy] imino}-4-thiazoleacetic acid was optimized using specific molar ratios of reactants, controlled temperatures, and reaction durations. []
Q3: Has 4-Thiazoleacetic acid been investigated for its potential in material science applications?
A3: Yes, recent research explores the use of 4-Thiazoleacetic acid in modifying materials for specific applications. For example, it has been used to modify multiwalled carbon nanotubes to create electrochemical sensors for detecting copper(II) ions. [] Additionally, modified polyvinylidene fluoride membranes incorporating 4-Thiazoleacetic acid have shown promise in purifying water by effectively removing chromium(VI). [] These studies highlight the versatility of 4-Thiazoleacetic acid in material functionalization for environmental applications.
Q4: How is the compound, (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid, typically analyzed?
A4: Researchers employ reversed-phase high-performance liquid chromatography (HPLC) coupled with ion-pair chromatography to determine the content of (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid. This method utilizes a C18 column with a mobile phase comprising acetonitrile, water, and butyl-tetra ammonium bromide as the ion-pair reagent, buffered with phosphate. []
Q5: Have any degradation products of compounds containing the 4-Thiazoleacetic acid moiety been identified?
A5: Yes, research on mirabegron, a drug containing a 4-thiazoleacetic acid moiety, identified its major degradation products using LC-MS and NMR. The primary degradation pathways involve hydrolysis of the acylamino group, leading to the formation of 2-amino-4-thiazoleacetic acid and 4-methylthiazol-2-amine. Additionally, (Z)-benzaldehyde oxime was identified as a product of mirabegron oxime degradation. []
Q6: Are there studies exploring the structure-activity relationship of 4-Thiazoleacetic acid derivatives?
A6: While the provided abstracts don't delve into detailed SAR studies for 4-Thiazoleacetic acid derivatives specifically, one study investigated a novel hydrazone compound, Salicylaldehyde -4- thiazoleacetic acid hydrazone (SAFTAH), for its antimicrobial activity. [] Although this research focuses on a specific derivative, it highlights the importance of structural modifications within this class of compounds to explore their potential for various applications.
Q7: What is the significance of the compound 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl) methoxy]imino]acetic acid 2-benzothiazolyl thioester?
A7: This compound serves as a key intermediate in synthesizing ceftazidime, a third-generation cephalosporin antibiotic. Researchers have successfully synthesized this thioester by reacting (Z)-2-amino-[[2-(t-butoxy)-2-oxoethoxy]imino]-4-thiazoleacetic acid (ADTAC) with 2,2-dithio-bis-benzothiazole (DM). [] Optimizing reaction conditions, including molar ratios, temperature, and reaction time, led to a significant yield and high purity of the desired thioester. []
Q8: Has 4-thiazoleacetic acid been explored for its antiviral properties?
A8: Interestingly, a study explored the antiviral activity of 2-[(1,5,10,10a-tetrahydro-3H-thiazolo[3,4b]isoquinolin-3-ylidene) amino]-4-thiazoleacetic acid (S), 44 081 R.P., against rhinoviruses. [] Although this compound demonstrated promising in vitro activity by inhibiting the multiplication of several rhinovirus strains, intranasal administration in human volunteers did not yield significant clinical benefits. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)


![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)


![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)






